molecular formula C16H14FN5O5 B3168764 Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 932974-32-8

Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B3168764
CAS No.: 932974-32-8
M. Wt: 375.31 g/mol
InChI Key: JHIRHZLMOYQZNG-UHFFFAOYSA-N
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Description

Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a fused 1,2,4-triazin-3,5-dione core linked to a 1,2,4-oxadiazole ring. The molecule includes an ethyl ester group at the oxadiazole-5-position and a 4-fluorophenyl substituent at the triazin-2-position. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., triazole, pyrimidine, and thiazole derivatives) suggest applications in medicinal chemistry or materials science .

Properties

IUPAC Name

ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O5/c1-3-21-14(23)11(12-18-13(27-20-12)15(24)26-4-2)19-22(16(21)25)10-7-5-9(17)6-8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIRHZLMOYQZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of compound 1 based on various research findings, including its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of compound 1 is C16H14FN5O5C_{16}H_{14}FN_5O_5, with a molecular weight of approximately 373.31 g/mol. The structure includes a triazine ring and an oxadiazole moiety which are significant for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing similar structural motifs to compound 1 exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The presence of electron-withdrawing groups on the phenyl ring enhances the antibacterial potency. Compounds with substituted amide or imino side chains have shown improved antimicrobial activity against various bacterial strains .
  • Comparative Studies : In studies comparing various derivatives, compounds similar to compound 1 showed promising results against Escherichia coli and Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported as low as 50 µg/mL for some derivatives .

Anticancer Activity

The anticancer potential of compound 1 has also been investigated:

  • In Vitro Studies : Compound 1 has been screened against several cancer cell lines. Preliminary results indicate moderate to high cytotoxicity depending on the specific structure of the derivative being tested. For example, related compounds have shown IC50 values ranging from 1.61 µg/mL to over 10 µg/mL against different cancer cell lines .
  • Mechanistic Insights : The cytotoxic effects are often attributed to the ability of these compounds to interfere with tubulin polymerization and induce apoptosis in cancer cells . Structural modifications that enhance hydrophobic interactions have been linked to increased activity.

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds related to compound 1:

Study ReferenceFindings
Novel derivatives exhibited broad-spectrum antibacterial activity against E. coli and M. smegmatis.
Compounds with specific substitutions showed significant inhibition of tubulin polymerization in cancer cells.
Identified a novel anticancer compound with structural similarities that demonstrated potent cytotoxicity in multicellular spheroids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous heterocycles from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Notable Properties/Findings
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate 1,2,4-Triazin-3,5-dione + 1,2,4-oxadiazole 4-ethyl ester, 4-fluorophenyl Hypothesized high polarity due to dioxo-triazin and fluorophenyl; ester may enhance solubility
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () 1,2,4-Triazole 2,4-difluorophenyl, phenylsulfonyl, thioether Demonstrated synthetic versatility via α-halogenated ketone coupling; sulfonyl group enhances stability
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate () Pyrimidine Bis(trifluoromethyl)phenyl, methyl, ethyl ester High electron deficiency due to trifluoromethyl groups; crystallographic data available
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () Pyrazole + thiazole 4-chlorophenyl, 4-fluorophenyl, methyl, ethyl ester Dual heterocyclic system with halogenated aryl groups; ester group improves solubility
2-Ethoxy-6-(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl benzoates () 4,5-Dihydro-1H-1,2,4-triazol-5-one Variable alkyl/aryl substituents, ethoxy, benzoyl pKa values measured in non-aqueous solvents (range: 5.2–8.7); substituents modulate acidity

Key Observations

Heterocyclic Core Diversity: The target compound’s 1,2,4-triazin-3,5-dione core is distinct from triazoles () and pyrimidines (). The 1,2,4-oxadiazole ring (target) contrasts with thiazole () and pyrazole () systems, which differ in aromaticity and ring strain.

Substituent Effects :

  • The 4-fluorophenyl group (target) is a common feature in and , contributing to lipophilicity and metabolic stability.
  • Ethyl ester groups (target, –5) improve solubility but may hydrolyze under acidic/basic conditions.

Acidity and Solubility: Triazolone derivatives () exhibit tunable acidity (pKa 5.2–8.7) based on substituents, suggesting the target’s triazin-dione core could display similar pH-dependent behavior . Fluorinated aryl groups (target, ) reduce solubility in polar solvents compared to non-halogenated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

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